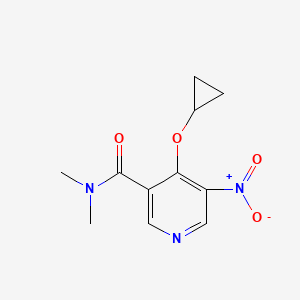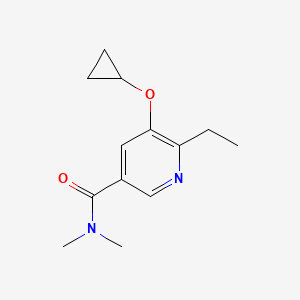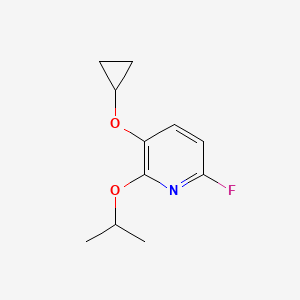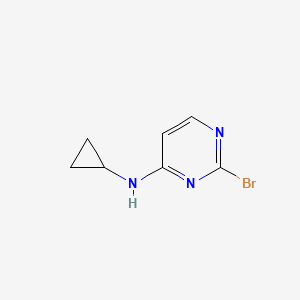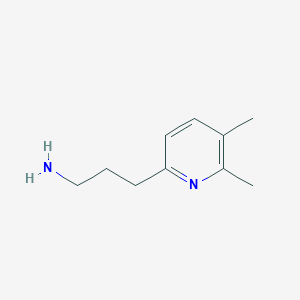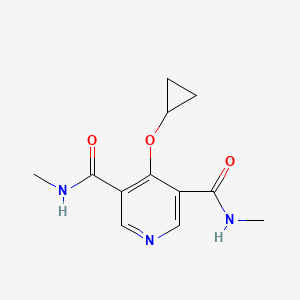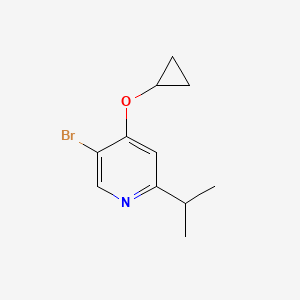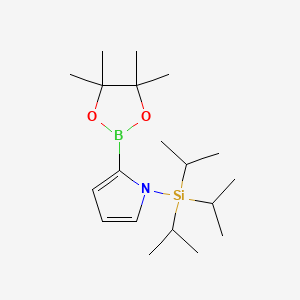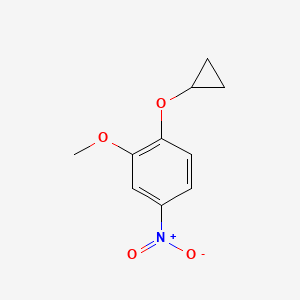
1-Cyclopropoxy-2-methoxy-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropoxy-2-methoxy-4-nitrobenzene is an organic compound with the molecular formula C10H11NO4 It is a derivative of benzene, featuring a cyclopropoxy group, a methoxy group, and a nitro group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-2-methoxy-4-nitrobenzene typically involves multiple steps, starting from benzene derivatives. One common method includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Methoxylation: The nitrobenzene derivative undergoes methoxylation, often using methanol and a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopropoxy-2-methoxy-4-nitrobenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the presence of electron-donating and electron-withdrawing groups, the compound can participate in EAS reactions, such as halogenation and nitration.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The methoxy and cyclopropoxy groups can be substituted under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst (e.g., AlCl3).
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Strong acids or bases, depending on the desired substitution.
Major Products:
2-Chloro-1-cyclopropoxy-4-nitrobenzene: Formed through halogenation.
1-Cyclopropoxy-2-methoxy-4-aminobenzene: Formed through reduction.
Applications De Recherche Scientifique
1-Cyclopropoxy-2-methoxy-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Cyclopropoxy-2-methoxy-4-nitrobenzene involves its interaction with molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the methoxy and cyclopropoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
1-Methoxy-4-nitrobenzene: Lacks the cyclopropoxy group, making it less sterically hindered.
1-Cyclopropoxy-4-nitrobenzene: Lacks the methoxy group, affecting its electronic properties.
2-Methoxy-4-nitrobenzene: Lacks the cyclopropoxy group and has a different substitution pattern.
Uniqueness: 1-Cyclopropoxy-2-methoxy-4-nitrobenzene is unique due to the combination of its substituents, which confer distinct electronic and steric properties
Propriétés
Formule moléculaire |
C10H11NO4 |
|---|---|
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
1-cyclopropyloxy-2-methoxy-4-nitrobenzene |
InChI |
InChI=1S/C10H11NO4/c1-14-10-6-7(11(12)13)2-5-9(10)15-8-3-4-8/h2,5-6,8H,3-4H2,1H3 |
Clé InChI |
SMBCUBFKKPXTHS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)[N+](=O)[O-])OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


